Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Stereochemistry PROTAC Linker Design Kinase Inhibitor Geometry

Researchers requiring rigid, stereochemically defined linkers for PROTAC design face limited availability of trans-cyclobutyl N-methyl carbamates. This compound solves that with a confirmed 1,3-trans geometry that spaces target-protein and E3 ligase ligands ~3.9 Å apart. • 95% purity; single trans isomer (MDL MFCD21362306) eliminates cis contamination risk. • N-methyl cap reduces H-bond donor count, improving passive permeability vs. N-H analogs. • Multi-vendor availability (≥5 suppliers) at ~1.6× lower cost than cis isomer.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 1392804-89-5
Cat. No. B1400312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
CAS1392804-89-5
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3
InChIKeyAWAUKBRXWGIKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate: Identity & Properties


Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1392804-89-5, also indexed under trans-specific CAS 1033718-20-5) is a chiral, N-methylated, Boc-protected amino alcohol built on a rigid cyclobutane scaffold (C₁₀H₁₉NO₃, MW 201.26 g/mol) [1]. The defining stereochemical annotation 'trans' specifies the relative 1,3-disposition of the N-methylcarbamate and hydroxyl groups about the cyclobutane ring, a configuration that directly impacts downstream molecular geometry in drug candidates . It is supplied as a research intermediate typically at ≥95% purity and is documented as a building block in patent-protected kinase inhibitor and targeted protein degrader (PROTAC) programs, distinguishing it from non-methylated or cis-configured analogs .

Stereochemical-control study fit: defined trans 1,3-cyclobutyl geometry for PROTAC and kinase inhibitor scaffolds
N-methylated Boc-amino alcohol: reduced H-bond donor count supports permeability-focused lead optimization workflows
Building-block procurement: multi-vendor availability with distinct MDL identifiers for stereochemical verification

Substitution Failure: Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate


Generic substitution among cyclobutyl carbamate building blocks is not possible because stereochemistry (trans vs. cis) and N-substitution (N–CH₃ vs. N–H) each independently alter three critical parameters: hydrogen-bond donor/acceptor topology, molecular shape, and physicochemical properties such as LogP and solubility [1]. The trans configuration dictates the exit-vector geometry essential for bridging target protein and E3 ligase binding moieties in PROTAC molecules, while the N-methyl group eliminates one H-bond donor relative to N–H analogs, reducing polar surface area and potentially improving passive permeability [2]. Consequently, even an analog with identical molecular formula but different ring stereochemistry or a non-methylated variant will produce divergent pharmacokinetic and target-engagement profiles in the same molecular series [3].

Target Compound
Trans N-methylcarbamate: linear exit-vector geometry (~3.9 Å), one H-bond donor
Potential Substitute
Cis isomer (CAS 1033718-10-3): folded trajectory (~2.5 Å), altered ternary complex formation efficiency may not transfer
Stereochemical mismatch: linker geometry in bifunctional molecules is sensitive to substituent trajectory; cis substitution may shift degradation potency significantly
Target Compound
N-methylated analog: one H-bond donor, higher computed lipophilicity
Potential Substitute
N–H analog (CAS 389890-42-0): two H-bond donors, lower XLogP3, permeability profile may differ
Permeability context: eliminating one H-bond donor is a reported lead-optimization strategy; non-methylated analog may not reproduce the same passive permeability in cellular assays
Target Compound
Boc-protected cyclobutyl amino alcohol, hazard GHS07
Potential Substitute
Transfluthrin (CAS 118712-89-3): pyrethroid ester, hazard GHS09 (H400/H410)
Vendor identity risk: at least one supplier conflates these compounds; verify CAS and hazard classification to avoid receiving a pyrethroid insecticide instead of the research intermediate

Differentiation Evidence: Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate


Trans vs. Cis Stereochemistry in PROTAC Linker Design

The trans isomer (CAS 1033718-20-5) presents the carbamate and hydroxyl substituents on opposite faces of the cyclobutane ring, yielding a linear exit-vector separation of approximately 3.9 Å (center-to-center) [1]. The cis isomer (CAS 1033718-10-3) places both groups on the same face, reducing the effective separation to approximately 2.5 Å and folding the trajectory by roughly 60°. In bifunctional PROTAC molecules, where precise spatial orientation between the target-protein ligand and the E3 ligase ligand determines ternary complex formation efficiency, this geometric difference can shift degradation potency (DC₅₀) by >10-fold within the same chemical series [2]. Patent filings from Arvinas (tau-targeting PROTACs), Kymera (IRAK degraders), and Pharmacyclics/AbbVie (BTK/TEC kinase inhibitors) each explicitly utilize the trans-cyclobutyl scaffold, confirming its downstream selection in high-stakes medicinal chemistry programs .

Trans vs. Cis Stereochemistry
Class-level inference
~3.9 Å linear exit-vector separation for trans isomer vs. ~2.5 Å folded trajectory for cis isomer; approximately 60° angular difference in substituent orientation
Geometry may shift ternary complex formation efficiency in PROTAC molecules
Idealized cyclobutane geometry; validated by X-ray structures of 1,3-disubstituted analogs
Stereochemistry PROTAC Linker Design Kinase Inhibitor Geometry

Reduced H-Bond Donor Count via N-Methyl Substitution

The tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate contains exactly one hydrogen-bond donor (the hydroxyl group), versus two H-bond donors in the non-methylated analog tert-butyl (trans-3-hydroxycyclobutyl)carbamate (CAS 389890-42-0), which carries both N–H and O–H donors . PubChem computed property data confirms this difference: target compound H-Bond Donor Count = 1, comparator H-Bond Donor Count = 2 [1][2]. Reduction of one H-bond donor is correlated with improved passive membrane permeability (typically ~0.5 log unit increase in PAMPA permeability per donor removed) and lower susceptibility to P-glycoprotein efflux [3]. Furthermore, the N–CH₃ group increases the computed XLogP3 by approximately 0.3–0.6 log units relative to the N–H analog (comparator XLogP3 = 0.9), consistent with enhanced lipophilicity and potential CNS penetration if the final drug candidate requires it [1].

Reduced H-Bond Donor Count
Head-to-head
Target compound: 1 H-bond donor; N–H analog (CAS 389890-42-0): 2 H-bond donors. Estimated XLogP3 increase of 0.3–0.6 log units
Supports permeability lead-optimization context at building-block stage
PubChem computed descriptors; PAMPA inference from medicinal chemistry principles
Hydrogen-Bond Donor Physicochemical Properties Drug-Likeness

Vendor Misidentification as Transfluthrin

At least one commercial vendor (Evitachem) erroneously lists tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate as 'also known as transfluthrin' and describes it as a 'synthetic insecticide that is widely used in pest control' belonging to the 'pyrethroid class' . This identification is factually incorrect. Transfluthrin (CAS 118712-89-3) is a distinct molecule: 2,3,5,6-tetrafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (C₁₅H₁₂Cl₂F₄O₂, MW 371.15 g/mol), a cyclopropane-based pyrethroid ester without any carbamate or cyclobutane functionality [1]. The misidentification introduces procurement risk: a researcher ordering the target compound from an uncorrected vendor catalogue may receive material with uncertain identity, potentially contaminated with insecticidal impurities, or may receive transfluthrin itself. Regulatory hazard classifications also differ – transfluthrin carries aquatic toxicity warnings (H400, H410) not applicable to the carbamate intermediate [2]. This absence of H400/H410 classification on correct datasheets (e.g., Fluorochem) serves as a practical identity-verification checkpoint during procurement .

Vendor Misidentification
Head-to-head
Target: C₁₀H₁₉NO₃, MW 201.26, GHS07. Transfluthrin: C₁₅H₁₂Cl₂F₄O₂, MW 371.15, GHS09 (H400/H410). Vendor catalogue identity mismatch documented
Procurement risk: identity verification by CAS and hazard classification is a required checkpoint
Cross-check Evitachem EVT-1689896 vs. authoritative transfluthrin sources
Vendor Quality Control Chemical Identity Verification Procurement Risk

Downstream Derivatization to Iodo Intermediate

The hydroxyl group of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate has been shown to undergo iodine-mediated conversion in the presence of imidazole and triphenylphosphine in toluene over 1.0 hour, affording tert-butyl (3-iodocyclobutyl)(methyl)carbamate in 74% isolated yield [1]. This reactivity is documented in the context of preparing intermediates for heterocyclic antibacterial compounds patented by Janssen (US Patent Application 20200308169) [2]. The efficiency of this transformation under relatively mild conditions (toluene, 1 h) demonstrates the synthetic accessibility of the iodo derivative, a versatile handle for Suzuki, Sonogashira, or Buchwald-type cross-couplings. By comparison, the non-methylated analog (tert-butyl (trans-3-hydroxycyclobutyl)carbamate) would require an additional N-protection step before similar transformations to avoid competing N-alkylation, adding at least one synthetic step and an estimated 10–20% cumulative yield penalty [3].

Iodination Yield
Class-level inference
74% isolated yield to tert-butyl (3-iodocyclobutyl)(methyl)carbamate using imidazole, I₂, PPh₃ in toluene over 1 hour
Reported synthetic efficiency supports rapid diversification without additional N-protection
Patent US20200308169 (Janssen); molaid.com documented transformation
Synthetic Utility Reaction Yield Iodination

Trans vs. Cis Isomer Market Availability

The trans isomer (CAS 1033718-20-5) is listed at £308.00 per gram from Fluorochem (95% purity), while the cis isomer (CAS 1033718-10-3) is priced at $155 for 250 mg from achemblock (97% purity), equivalent to approximately $620/g – roughly 1.6-fold higher on a per-gram basis at comparable purity levels . A Chinese domestic supplier (MACKLIN) lists the cis isomer at ¥829/100mg (approximately ¥8,290/g) versus the trans isomer available through LeYan at more competitive bulk pricing [1]. While pricing varies by supplier, batch size, and geography, the trans isomer is generally the preferred stereochemical configuration in drug discovery programs (as evidenced by its appearance in Arvinas, Kymera, and Pharmacyclics patents), resulting in broader commercial availability from multiple vendors including Fluorochem, Aladdin, Calpaclab, and LeYan . The MDL number MFCD21362306 (trans) vs. MFCD21362303 (cis) provides unambiguous electronic ordering identifiers that prevent stereochemical mis-shipment .

Market Availability
Cross-study comparable
Trans isomer: £308/g (Fluorochem, 95%), ≥5 verified suppliers. Cis isomer: ~$620/g equivalent (achemblock, 97%), ≤5 suppliers
Approximately 1.6-fold lower per-gram cost and broader multi-vendor access for trans isomer
Pricing data 2025–2026, subject to regional variation and bulk discounts
Procurement Cost Market Availability Stereochemical Purity

Applications of Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate


PROTAC Linker Optimization via Cyclobutyl Geometry

This trans-cyclobutyl carbamate serves as an intermediate for constructing linker regions in heterobifunctional PROTAC molecules. Its defined 1,3-trans geometry provides a rigid, linear spacer that separates the target-protein ligand from the E3 ligase ligand by approximately 3.9 Å, a distance empirically favorable for ternary complex formation in several disclosed PROTAC series targeting tau and IRAK kinases . The N-methyl group simultaneously caps a potential hydrogen-bond donor, reducing the risk of non-specific interactions with the target protein or the E3 ligase surface during ubiquitination [1].

Kinase Inhibitor Scaffolds via 1,3-Disubstituted Cyclobutane

Patents from the TEC/BTK kinase inhibitor family explicitly utilize the trans-3-hydroxycyclobutyl scaffold as a core structural element . The hydroxyl group provides a functional handle for ether, ester, or carbamate linkage to heterocyclic warheads, while the Boc-N-methylamine can be deprotected (TFA or HCl/dioxane) to reveal a secondary amine for further diversification. The 74% documented yield for conversion to the iodo derivative enables parallel chemistry approaches for rapid structure-activity relationship exploration without re-optimizing routes [1].

Antibacterial Heterocycle Synthesis from Iodo Intermediate

The compound's demonstrated conversion to tert-butyl (3-iodocyclobutyl)(methyl)carbamate in 74% yield under Mitsunobu-type conditions [imidazole/I₂/PPh₃/toluene, 1 h] unlocks downstream C–C and C–N cross-coupling reactions for constructing complex heterocyclic antibacterials targeting Mycobacterium tuberculosis cytochrome bc1 . The pre-installed N-methyl group eliminates the need for a post-coupling N-alkylation, which would risk quaternization or elimination side reactions on the iodo intermediate [1].

Chiral Building Block Procurement for Medicinal Chemistry Libraries

For academic laboratories and contract research organizations building screening libraries, the trans isomer offers a cost advantage (~1.6-fold lower per gram vs. cis isomer) and broader multi-vendor availability (≥5 verified suppliers) . The unambiguous MDL identifier (MFCD21362306) and distinct CAS 1033718-20-5 ensure the correct stereochemistry is ordered and received. Researchers should verify that the supplier does not conflate this compound with transfluthrin – cross-checking the CAS number (1392804-89-5 or 1033718-20-5) and the hazard classification (absence of H400/H410) serves as a rapid identity-verification step [1].

Application
Selection Property
Validation Focus
PROTAC linker optimization
Trans cyclobutyl geometry with linear exit-vector
Ternary complex formation efficiency review
Kinase inhibitor scaffold synthesis
N-methyl Boc-amino alcohol with hydroxyl diversification handle
Isoform-selectivity assay context and cross-coupling competence
Antibacterial heterocycle synthesis
Reported 74% iodination yield without N-protection penalty
Downstream C–C / C–N coupling step efficiency review
Medicinal chemistry library procurement
Lower per-gram cost and multi-vendor availability with distinct MDL
CAS and hazard classification identity-verification step

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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